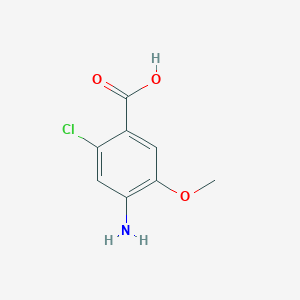

4-Amino-2-chloro-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-chloro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWZVSXRFBPNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Amino 2 Chloro 5 Methoxybenzoic Acid

Classical Synthetic Routes and Their Mechanistic Evolution

Traditional methods for synthesizing 4-Amino-2-chloro-5-methoxybenzoic acid often commence with readily available precursors like p-aminosalicylic acid. These routes are characterized by a sequence of reactions designed to introduce the required functional groups—methoxy (B1213986), chloro, and the carboxylic acid—at specific positions on the benzene (B151609) ring.

Multi-step Syntheses from p-Aminosalicylic Acid

A common and well-documented approach involves the transformation of p-aminosalicylic acid through a series of carefully controlled steps. This pathway is favored for its use of an inexpensive starting material.

The initial step in this synthetic sequence is the methylation of p-aminosalicylic acid. A notable method involves a one-pot reaction where both the phenolic hydroxyl and the carboxylic acid groups are methylated simultaneously. google.com This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide in an acetone (B3395972) solution. google.com This process yields 4-amino-2-methoxy-benzoic acid methyl ester. google.com This simultaneous methylation simplifies the process compared to older, more tedious methods that required separate steps for methylating the hydroxyl and carboxyl groups, which often involved protecting the amino group with acetic anhydride (B1165640). google.com

| Starting Material | Reagents | Solvent | Product | Yield |

| p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone | 4-amino-2-methoxy-benzoic acid methyl ester | 92.1% google.com |

| p-Aminosalicylic acid | Dimethyl sulfate, Sodium hydroxide | Acetone | 4-amino-2-methoxy-benzoic acid methyl ester | 90.8% google.com |

Following methylation, the next critical step is the regioselective introduction of a chlorine atom at the C-2 position of the aromatic ring.

N-Chlorosuccinimide (NCS): A widely used method employs N-Chlorosuccinimide (NCS) as the chlorinating agent. The reaction is typically carried out by treating 4-amino-2-methoxy-benzoic acid methyl ester with NCS in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (65-75°C). google.com The molar ratio of the ester to NCS is crucial and is generally maintained at 1:1 to achieve monochlorination. google.com The ortho- and para-directing effects of the amino and methoxy groups guide the chlorine atom to the desired position.

Iodobenzene (B50100) Dichloride: An alternative method for chlorination involves the use of iodobenzene dichloride. In this procedure, 4-amino-2-methoxybenzoic acid is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) and treated with iodobenzene dichloride under ice cooling. googleapis.com This reagent provides a controlled way to introduce chlorine onto the aromatic ring.

| Intermediate | Chlorinating Agent | Solvent | Product |

| 4-amino-2-methoxy-benzoic acid methyl ester | N-Chlorosuccinimide | DMF | Methyl 4-amino-5-chloro-2-methoxybenzoate google.com |

| 4-amino-2-methoxybenzoic acid | Iodobenzene Dichloride | Tetrahydrofuran | 4-amino-5-chloro-2-methoxybenzoic acid googleapis.com |

The final step in this multi-step synthesis is the hydrolysis of the methyl ester to the free carboxylic acid. This is typically an alkaline hydrolysis, where the chlorinated intermediate, methyl 4-amino-5-chloro-2-methoxybenzoate, is refluxed with a base like sodium hydroxide or potassium hydroxide in a mixed solvent system, such as methanol (B129727) and water. google.com After the hydrolysis is complete, the reaction mixture is acidified, usually with hydrochloric acid, to a pH of about 5. google.com This causes the final product, this compound, to precipitate out of the solution as a white solid, which can then be collected by filtration. google.com A high yield of 90.8% has been reported for this hydrolysis and acidification step. google.com

Novel Catalytic and Green Chemistry Approaches in this compound Synthesis

While classical methods are effective, there is a growing interest in developing more sustainable and efficient synthetic routes. Research in this area focuses on the use of novel catalysts and adherence to the principles of green chemistry. For instance, the use of a one-pot synthesis for the initial methylation step, which avoids intermediate isolation and reduces solvent usage, is a step towards a greener process. google.com The use of N-chlorosuccinimide is also considered a relatively green chlorinating agent as it produces succinimide, a non-toxic and recyclable byproduct. Further research is aimed at replacing hazardous solvents and reagents with more environmentally benign alternatives and exploring catalytic systems that can improve reaction efficiency and selectivity under milder conditions.

Process Optimization and Yield Enhancement Strategies in this compound Production

The industrial production of this compound, a key intermediate for various pharmaceuticals, necessitates the development of efficient and economically viable synthetic routes. chemimpex.com Research and process optimization efforts have focused on improving reaction conditions, increasing yields, and utilizing cost-effective starting materials. A notable synthetic pathway begins with the readily available p-aminosalicylic acid, proceeding through a series of reactions including methylation, chlorination, and hydrolysis. google.com

A significant advancement in the synthesis involves a multi-step process designed to be reasonable, simple, and conducive to industrial-scale operation. This method is characterized by mild reaction conditions and results in high yield and product quality, which effectively reduces production costs. google.com The process starts with p-aminosalicylic acid, which undergoes methylation, followed by chlorination of the resulting intermediate, and finally deesterification and acidification to yield the final product. google.com

Optimization of this pathway involves a systematic study of each reaction step to maximize efficiency and product output. Key parameters that have been optimized include reaction temperature, duration, and the molar ratios of reactants and reagents.

The synthesis can be summarized in the following key steps:

Methylation: p-Aminosalicylic acid is reacted with dimethyl sulfate in the presence of a base. google.com

Chlorination: The amino group on the benzene ring directs the incoming chlorine atom. N-chlorosuccinimide (NCS) is an effective chlorinating agent for this transformation. google.com An alternative method utilizes iodobenzene dichloride for the chlorination step. googleapis.com

Hydrolysis (Deesterification): The methyl ester group is hydrolyzed, typically under alkaline conditions, to the corresponding carboxylic acid. google.com

Acidification: The final product is isolated by acidification. google.com

Detailed research findings have led to the optimization of these steps. For instance, specific molar ratios and reaction times have been identified to push the reactions to completion and maximize yield.

Optimized Reaction Conditions

The following table outlines the optimized parameters for each major step in the synthesis of this compound starting from p-aminosalicylic acid.

| Step | Reactants | Reagents/Solvents | Optimized Parameters |

| 1. Methylation | p-Aminosalicylic acid, Dimethyl sulfate | Potassium hydroxide, Acetone | Temperature: 20-30°CReaction Time: 5-6 hours google.com |

| 2. Chlorination | 4-Amino-2-methoxy-benzoic acid methyl ester | N-chlorosuccinimide (NCS) | Molar Ratio (Intermediate:NCS): 1:1Reaction Time: 3-4 hours google.com |

| 3. Hydrolysis | 5-Chloro-4-amino-2-methoxy-benzoic acid methyl ester | Potassium hydroxide, Methanol/Water | Molar Ratio (Intermediate:KOH): 1:2.2Solvent Ratio (Methanol:Water): 5:2 (v/v)Reaction Time: 2-3 hours (reflux) google.com |

| 4. Acidification | Potassium salt of the final product | Dilute hydrochloric acid (3mol/L) | Control: pH adjustment via dropwise addition google.com |

Chemical Reactivity and Derivatization of 4 Amino 2 Chloro 5 Methoxybenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amide bond formation.

Esterification and Hydrolysis Mechanisms

Esterification is a common transformation of 4-Amino-2-chloro-5-methoxybenzoic acid. This reaction is frequently employed to modify the compound's properties or to link it to other molecules. For instance, a series of benzoate (B1203000) esters have been synthesized by reacting this compound with various substituted 1-piperidineethanol derivatives. fda.govgoogleapis.com This type of reaction, known as Fischer esterification when catalyzed by acid, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. nih.gov The reaction converts the carboxylic acid into an ester, a functional group that has been shown to be advantageous in certain pharmacological contexts compared to the corresponding amides. fda.govgoogleapis.com

Hydrolysis is the reverse reaction of esterification, where an ester is cleaved back into a carboxylic acid and an alcohol. nih.gov This process can be catalyzed by either acid or base. In a documented synthesis of this compound, the final step involves the alkaline hydrolysis of its methyl ester, 4-amino-5-chloro-2-methoxybenzoic acid methyl ester. google.com This reaction is typically carried out by refluxing the ester in a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of methanol (B129727) and water, followed by acidification to precipitate the final carboxylic acid product. google.com

Below is a table of representative ester derivatives synthesized from this compound.

Interactive Table: Ester Derivatives of this compound

| Derivative Name | Reactant | Reference |

|---|---|---|

| 2-(Piperidin-1-yl)ethyl 4-amino-2-chloro-5-methoxybenzoate | 1-Piperidineethanol | fda.gov |

| 2-(3,5-Dimethylpiperidin-1-yl)ethyl 4-amino-2-chloro-5-methoxybenzoate | 3,5-Dimethyl-1-piperidineethanol | fda.govgoogleapis.com |

Amide Formation via Coupling Reactions

The formation of an amide bond is a fundamental reaction in organic synthesis and a key transformation for this compound, which is suitable for use in solution-phase peptide synthesis. raybiotech.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. Because direct condensation is typically unfavorable, the carboxylic acid must first be "activated". This is achieved using a variety of coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. raybiotech.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acylating intermediate in situ. This intermediate is then immediately treated with the desired amine to form the stable amide bond. raybiotech.com A classic example involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). DCC reacts with the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine to yield the amide product and a dicyclohexylurea byproduct. prepchem.com More modern methods may involve the in situ generation of phosphonium (B103445) salts to act as the activating species. googleapis.com For example, N-[2-(N'-2',4'-dichlorophenylmethyl)-N'-ethylamino)ethyl]-4-amino-5-chloro-2-methoxybenzamide was synthesized from 4-amino-5-chloro-2-methoxybenzoic acid and an appropriate diamine. google.com

A variety of coupling reagents are available, each with specific applications and advantages.

Interactive Table: Common Coupling Reagents for Amide Formation

| Reagent Class | Example Reagent | Abbreviation | Byproduct | Reference |

|---|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | prepchem.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tripyrrolidinophosphine oxide | |

| Uronium/Aminium Salts | HATU | HATU | Tetramethylurea |

Reactions at the Amino Group

The aromatic amino group of this compound is another key site for chemical modification, enabling reactions like acylation and diazotization.

Alkylation Studies and Selectivity

Specific, dedicated studies on the selective N-alkylation of this compound are not widely documented in the reviewed literature. However, incidental N-alkylation has been observed as a side reaction. In one synthetic process, it was noted that the presence of water in the reaction mixture could lead to the formation of an N-methyl compound as an impurity. This suggests that under certain conditions, the amino group is susceptible to alkylation, but this is often an undesirable outcome in the context of the reported syntheses. Further research would be required to establish selective and high-yield N-alkylation protocols.

Acylation Reactions (e.g., Acetylation)

Acylation of the amino group, particularly acetylation, is a well-utilized strategy in the synthesis of derivatives of this compound and related compounds. This reaction typically involves treating the amino compound with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. The resulting N-acetyl group serves as a protecting group, preventing the amino group from participating in subsequent reactions. This is particularly useful when performing reactions that could otherwise affect the amino group, such as oxidation or electrophilic substitution.

For instance, a synthetic route to a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, starts from 2-methoxy-4-acetylamino-benzoic acid methyl ester. In this multi-step process, the N-acetyl group protects the amine during chlorosulfonation and other transformations, and is only removed in the final step (via hydrolysis) to reveal the free amino group. This demonstrates the practical utility of acylation for managing the reactivity of the amino functional group during complex synthetic sequences.

Diazonium Salt Chemistry and Related Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide array of functional groups onto the aromatic ring. The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting aryl diazonium salt contains the -N₂⁺ functional group, which is an excellent leaving group (dinitrogen gas).

The diazonium group can be replaced by various nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. These transformations allow for the introduction of substituents that are often difficult to install by other means. Although competing reactions like hydroxylation can sometimes be an issue with aminobenzoic acids, careful control of reaction conditions often allows for good yields. google.com

The versatility of diazonium salt chemistry provides a powerful tool for derivatizing the this compound scaffold.

Interactive Table: Potential Transformations via Diazonium Intermediates

| Reagent(s) | Product Functional Group | Reaction Name | Reference |

|---|---|---|---|

| Copper(I) chloride (CuCl) | -Cl (Chloro) | Sandmeyer | |

| Copper(I) bromide (CuBr) | -Br (Bromo) | Sandmeyer | |

| Copper(I) cyanide (CuCN) | -CN (Cyano) | Sandmeyer | |

| Water (H₂O), heat | -OH (Hydroxy) | Hydrolysis | |

| Hypophosphorous acid (H₃PO₂) | -H (Deamination) | Reduction |

Amino Group Protection and Deprotection Strategies in Synthesis

The presence of a nucleophilic amino group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic steps, particularly those involving the carboxylic acid or electrophilic substitution on the aromatic ring. The choice of a suitable protecting group is governed by its stability under the planned reaction conditions and the ease of its selective removal. researchgate.net The primary goal is to mask the amino group's reactivity temporarily. researchgate.net

Common strategies involve converting the amine into a carbamate (B1207046) or an amide. Groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are extensively used in organic synthesis. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA). creative-peptides.com Conversely, the Fmoc group is stable to acidic conditions and is cleaved by bases, often a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). researchgate.netcreative-peptides.com This orthogonality allows for selective deprotection in complex synthetic sequences. researchgate.net

Table 1: Common Protecting Groups for the Amino Function

| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl | Stable to base, hydrogenation |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Stable to acid, hydrogenation |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C), HBr/AcOH | Stable to mild acid and base |

| Triphenylmethyl | Trt | Triphenylmethyl chloride (Trityl chloride) | Mild acid (e.g., TFA in DCM), HBr/AcOH creative-peptides.com | Stable to base, hydrogenation |

Modifications of the Aromatic Ring and Substituents

The reactivity of the aromatic core of this compound is heavily influenced by the electronic properties of its four distinct substituents. Their combined activating, deactivating, and directing effects determine the feasibility and outcome of further modifications.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the synergistic and antagonistic effects of the existing substituents.

Directing Effects: The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. The chloro (-Cl) group is deactivating yet also an ortho, para-director. The carboxylic acid (-COOH) group is a strong deactivating group and directs incoming electrophiles to the meta position.

Analysis of Reactivity: In this compound, the positions ortho and para to the strongly activating amino group are positions 3, 5, and 1 (ipso). Position 5 is occupied by the methoxy group, and position 3 is sterically hindered by the adjacent chloro and carboxylic acid groups. The position ortho to the methoxy group is position 6. Considering all directing effects, the most activated and sterically accessible position for electrophilic attack is position 6. The strong activation provided by the amino and methoxy groups can overcome the deactivation from the chloro and carboxyl groups, allowing reactions like halogenation or nitration to proceed. wikipedia.org

Common SₑAr reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. youtube.com

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce a halogen atom. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Reactions: These reactions, which form carbon-carbon bonds, are generally not successful on strongly deactivated rings or rings containing an amino group, which can coordinate with and deactivate the Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Involving the Halogen Atom

Nucleophilic aromatic substitution (SₙAr) provides a route to replace the chlorine atom with various nucleophiles. youtube.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu The subsequent loss of the chloride ion restores the aromaticity.

For an SₙAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com In this compound, the situation is complex. The carboxylic acid group is an EWG, but it is meta to the chlorine atom, offering minimal stabilization to the Meisenheimer complex. Conversely, the amino and methoxy groups are electron-donating groups (EDGs), which deactivate the ring towards nucleophilic attack. Consequently, displacing the chlorine atom via SₙAr is challenging and would likely require harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide, alkoxides). youtube.com The regioselectivity is generally high, with substitution occurring exclusively at the carbon bearing the halogen. nih.gov

Halogenation at the 5-Position (Beyond Chlorine)

The specified compound is this compound. In this structure, the 5-position is substituted with a methoxy group. Therefore, direct halogenation at this position is not possible without prior cleavage of the methoxy group.

However, halogenation at other positions on the ring is feasible via electrophilic aromatic substitution, as discussed in section 2.3.1. The most probable site for the introduction of a new halogen, such as bromine or iodine, is the C-6 position. This is due to the strong ortho, para-directing influence of the amino and methoxy groups, which strongly activates this position towards electrophilic attack. For instance, bromination could be achieved using bromine (Br₂) with a suitable solvent, potentially without a Lewis acid catalyst due to the high activation of the ring.

A related isomer, 4-amino-5-chloro-2-methoxybenzoic acid, can be synthesized via chlorination of its precursor using N-chlorosuccinimide (NCS). google.com This highlights a common method for introducing chlorine onto an activated aromatic ring.

Alterations to the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable, but it can be chemically altered, most commonly through ether cleavage to yield a phenol. This demethylation reaction is a key transformation for modifying the substituent at the 5-position.

The most common reagents for cleaving aryl methyl ethers are strong protic acids or Lewis acids.

Hydrogen Halides: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures, to cleave the ether bond.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for demethylation and often works at lower temperatures (e.g., in dichloromethane (B109758) as a solvent). Other Lewis acids like aluminum chloride (AlCl₃) can also be used.

The reaction converts the 5-methoxy group into a 5-hydroxyl group, fundamentally altering the electronic properties of the substituent and providing a new reactive handle for further derivatization, such as O-alkylation or O-acylation.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of this compound

The synthetic utility of a multifunctional compound like this compound depends heavily on the ability to control the chemo-, regio-, and stereoselectivity of its reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, to form an amide via the carboxylic acid group, the more nucleophilic amino group must first be protected (as discussed in 2.2.4). prepchem.com Without protection, the amino group could react with the coupling agents or form undesirable intermolecular polymers. Similarly, strong reducing agents could potentially affect the carboxylic acid or the chloro substituent, requiring careful selection of reagents to target a specific transformation.

Regioselectivity: This is crucial in reactions involving the aromatic ring.

In electrophilic aromatic substitution , the regioselectivity is governed by the combined directing effects of the existing substituents. As analyzed in section 2.3.1, the C-6 position is the most likely site for attack by an incoming electrophile.

In nucleophilic aromatic substitution , the reaction is regioselective for the replacement of the chlorine atom at C-2. nih.gov Even if other potential leaving groups were present, the position of substitution is not ambiguous. Studies on related systems, such as dichloroquinazolines, have shown that the site of nucleophilic attack can be precisely controlled, leading to specific regioisomers. nih.gov

Stereoselectivity: The parent molecule, this compound, is achiral. fda.gov Stereoselectivity becomes a consideration only when a new chiral center is introduced. This could occur, for example, if the carboxylic acid is coupled with a chiral amine or alcohol, or if a substituent is added that makes a ring carbon stereogenic. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of the transformation.

By strategically employing protecting groups and carefully selecting reaction conditions, chemists can navigate the complex reactivity of this molecule to achieve highly selective transformations, enabling the synthesis of complex target structures.

Role of 4 Amino 2 Chloro 5 Methoxybenzoic Acid As a Synthetic Building Block

Intermediate in the Synthesis of Heterocyclic Scaffolds

The structure of 4-amino-2-chloro-5-methoxybenzoic acid is pre-disposed to serve as a precursor for various heterocyclic systems, which are core components of many biologically active compounds. The presence of an ortho-amino benzoic acid motif is fundamental to the construction of fused heterocyclic rings like quinazolines and their derivatives.

Quinazolinones and amino-quinazolines are a prominent class of N-heterocycles synthesized from anthranilic acid derivatives. scielo.br General synthetic strategies often involve the cyclization of anthranilic acids or their corresponding amides (anthranilamides) with various carbon-electrophiles. scielo.brorganic-chemistry.org For instance, the reaction of an anthranilamide with aldehydes can yield 2-substituted-4-quinazolinones. scielo.br While direct examples starting from this compound are specific to proprietary synthesis, the general pathways are well-established. The amino and carboxylic acid groups can be manipulated to undergo condensation reactions to form the pyrimidine (B1678525) ring fused to the existing benzene (B151609) core, resulting in a substituted quinazoline (B50416) scaffold. nih.gov These scaffolds are of high interest in medicinal chemistry for their diverse biological activities. nih.govbeilstein-journals.org

Precursor in the Construction of Advanced Polyfunctionalized Molecules

The distinct functional groups of this compound allow for its elaboration into highly functionalized molecules with significant therapeutic potential. The carboxylic acid group is readily converted into esters or amides, while the amino group can be acylated or used as a directing group in further aromatic substitutions.

A notable example is its use in the synthesis of potent and selective ligands for the 5-HT₄ receptor, which are investigated for their prokinetic gastrointestinal activity. nih.gov In one study, a series of new esters were derived from 4-amino-5-chloro-2-methoxybenzoic acid by coupling it with various substituted 1-piperidineethanols. nih.gov The resulting benzoate (B1203000) esters were found to be powerful 5-HT₄ receptor agonists. nih.gov For example, the compound ML10302 was synthesized from this acid and demonstrated nanomolar affinity for the receptor. nih.gov

Furthermore, subtle modifications to the molecules derived from this starting material can dramatically alter their pharmacological profile. The introduction of two methyl groups on the piperidine (B6355638) ring of the ester derivative transformed a potent agonist into a powerful antagonist, highlighting the compound's utility in building structurally related molecules with opposing biological effects. nih.gov Similarly, its ethoxy analogue, 4-amino-5-chloro-2-ethoxybenzoic acid, has been used to prepare a series of benzamides with six- and seven-membered heteroalicyclic moieties, which also showed potential as gastroprokinetic agents. nih.gov These syntheses demonstrate how the core structure serves as a scaffold for adding molecular complexity and tuning biological activity. nih.govnih.gov

Applications in the Synthesis of Agrochemical Research Intermediates

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com It is utilized in the development of active ingredients for herbicides and pesticides. chemimpex.com The specific substitution pattern on the aromatic ring is crucial for targeting biological pathways in weeds or pests, leading to enhanced crop protection. Its role as a foundational chemical building block allows for the creation of proprietary molecules used in agrochemical formulations. chemimpex.com The synthesis of amisulpride, an antipsychotic drug, involves a structurally related intermediate, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, showcasing the utility of this class of compounds in creating molecules with specific sulfonyl groups often found in agrochemicals. google.com

Utility in Diversity-Oriented Synthesis and Medicinal Chemistry Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material to explore novel biological activities. mdpi.com The polyfunctional nature of this compound makes it an ideal substrate for DOS campaigns. Each functional group—the carboxylic acid, the amine, the chloro substituent, and the methoxy (B1213986) group—can be a point of diversification.

For example, the carboxylic acid can be converted into a library of amides or esters by reacting it with various amines or alcohols. nih.govprepchem.com The amino group can be acylated, alkylated, or transformed into other functionalities. This multi-directional reactivity allows for the rapid generation of a wide array of analogues. This approach was effectively used in the development of the aforementioned 5-HT₄ receptor ligands, where variations in an ester side-chain led to a range of compounds with different potencies and efficacies. nih.gov The synthesis of various 4-amino-5-chloro-2-ethoxybenzamides with different heteroalicyclic groups is another clear example of using this scaffold to create a family of related compounds for structure-activity relationship (SAR) studies. nih.gov This strategy is central to modern medicinal chemistry for identifying lead compounds and optimizing their properties. nih.govmdpi.com

Table 2: Examples of Compound Classes Synthesized from this compound and its Analogues

| Starting Material | Synthetic Target Class | Application Area | Reference |

| This compound | Quinazoline Derivatives | Medicinal Chemistry | scielo.brnih.gov |

| This compound | Benzoate Esters (e.g., with piperidine moieties) | Pharmaceutical Research (5-HT₄ Ligands) | nih.gov |

| 4-Amino-5-chloro-2-ethoxybenzoic acid | Benzamide Derivatives (e.g., with heteroalicycles) | Pharmaceutical Research (Gastroprokinetics) | nih.gov |

| This compound | Various Proprietary Molecules | Agrochemical Research | chemimpex.com |

Theoretical and Computational Investigations of 4 Amino 2 Chloro 5 Methoxybenzoic Acid

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. The molecular geometry of 4-Amino-2-chloro-5-methoxybenzoic acid, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable, lowest-energy conformation. For analogous molecules like 4-Amino-2-chlorobenzoic acid, studies have been performed to establish these parameters in the ground state researchgate.net.

The optimization process typically involves iterative calculations that adjust the atomic coordinates until a minimum on the potential energy surface is located. These studies reveal critical structural information, such as the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, amino, and methoxy (B1213986) groups relative to the ring.

Electronic structure analysis provides information on how electrons are distributed within the molecule. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It helps in understanding intermolecular interactions and drug-receptor binding mechanisms nih.gov.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and optical properties researchgate.netuni.lu. A smaller energy gap suggests higher reactivity uni.lu.

For a related compound, 4-Amino-2-chlorobenzoic acid, a detailed analysis of its structural and electronic properties has been successfully carried out using these quantum chemical methods researchgate.net.

Density Functional Theory (DFT) Applications and Basis Set Selection

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It balances computational cost and accuracy, making it suitable for medium-to-large molecules like substituted benzoic acids researchgate.net. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP hybrid functional is one of the most common choices as it has been shown to yield reliable results for a wide range of organic molecules, including benzoic acid derivatives researchgate.netnih.gov. Other functionals like M06-2X are also used, particularly for studies involving non-covalent interactions uni.lu.

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens like chlorine, a sufficiently large and flexible basis set is required. The Pople-style basis set 6-311++G(d,p) is frequently employed for such analyses. The symbols denote:

6-311G: A triple-zeta valence basis set.

++: Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing bonding.

A comparative study on 2-Amino-4-chlorobenzoic acid and 4-Amino-2-chlorobenzoic acid successfully utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate molecular structure and properties researchgate.net. The selection of an appropriate functional and basis set is a critical first step in obtaining meaningful computational results.

| Component | Common Examples | Typical Application for Substituted Benzoic Acids |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, PBE0 | B3LYP is widely used for geometry optimization and frequency calculations. M06-2X is often preferred for kinetics and non-covalent interactions. researchgate.netuni.lu |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | 6-311++G(d,p) is a popular choice that provides a good balance of accuracy and computational cost for obtaining reliable geometric and electronic data. researchgate.net |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which determine the rate of a reaction.

For a molecule like this compound, theoretical methods could be used to explore various reactions, such as its synthesis or its role as an intermediate in forming more complex molecules like benzamides acs.org. The process would involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products.

While specific computational studies elucidating reaction mechanisms involving this compound are not detailed in the available literature, the principles are well-established. Such studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Modeling and Conformational Analysis of this compound and its Derivatives

Molecules with rotatable bonds, such as the carboxylic acid and methoxy groups in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

The primary focus of conformational analysis for this molecule would be the rotation around:

The C-C bond connecting the carboxylic group to the benzene ring.

The C-O bond within the carboxylic group.

The C-O bond of the methoxy substituent.

Computational methods can perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This reveals the global minimum energy conformation. For derivatives, such as esters or amides formed from the carboxylic acid group, molecular modeling is used to understand how structural changes affect the molecule's shape, flexibility, and interaction with biological targets chemsrc.com. For instance, modeling studies on derivatives of the isomeric 4-Amino-5-chloro-2-methoxybenzoic acid found a limited number of low-energy conformers, which was key to understanding their pharmacological activity chemsrc.com.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry is a highly effective tool for predicting and interpreting spectroscopic data. By calculating these parameters, they can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. A study on 4-Amino-2-chlorobenzoic acid demonstrated excellent agreement between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹³C and ¹H) of molecules. These calculated shifts are then compared to experimental data, providing powerful confirmation of the chemical structure researchgate.net.

The table below illustrates the types of data that can be generated and compared, based on findings for the analogous 4-Amino-2-chlorobenzoic acid researchgate.net.

| Spectroscopic Technique | Calculated Parameter | Experimental Data for Comparison | Purpose |

|---|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies and Intensities | Measured Wavenumbers (cm⁻¹) | Assignment of functional group vibrations (e.g., C=O, N-H, O-H stretches). |

| NMR | Isotropic Shielding Values (Chemical Shifts in ppm) | Measured Chemical Shifts (ppm) | Confirmation of the carbon skeleton and proton environments. |

| UV-Vis | Electronic Transitions and Oscillator Strengths | Absorption Maxima (λmax in nm) | Analysis of electronic structure and HOMO-LUMO transitions. |

Analysis of Intermolecular Interactions and Supramolecular Structures

In the solid state, molecules of this compound will interact with each other to form a crystal lattice. These intermolecular interactions, which govern the crystal packing and physical properties, can be investigated computationally. The primary interactions expected for this molecule are:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), which typically leads to the formation of a cyclic R²₂(8) dimer synthon with a neighboring molecule. The amino group (-NH₂) is also a hydrogen bond donor.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions uni.lu. Hirshfeld surface analysis is another method used to visualize and analyze intermolecular contacts in a crystal structure, providing quantitative information about the nature and prevalence of different interactions.

Advanced Analytical Research Methodologies Applied to 4 Amino 2 Chloro 5 Methoxybenzoic Acid

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure of 4-Amino-2-chloro-5-methoxybenzoic acid, providing insights into its functional groups, bonding arrangements, and electronic properties.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy Research

The FTIR spectrum would be expected to show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), ether (C-O), and aromatic (C-H and C=C) functional groups. The N-H stretching vibrations of the primary amine would likely appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid would be a broad band, typically in the 2500-3300 cm⁻¹ range, while the carbonyl (C=O) stretch would be a sharp, strong peak around 1700 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹, with C=C stretching vibrations appearing in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy (B1213986) group and the C-Cl stretching vibration would also be present at lower wavenumbers.

Raman spectroscopy, being complementary to FTIR, would also probe these vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would provide further confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. While detailed spectral analyses are often found in proprietary databases, some information is available from chemical suppliers. chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number and environment of the hydrogen atoms. Key expected signals would include those for the aromatic protons, the amine protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their substitution pattern on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The amine protons would likely present as a broad singlet, and the acidic proton of the carboxylic acid would also be a singlet, often at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing chloro and carboxylic acid groups), and the methoxy carbon. chemicalbook.com

A summary of expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | Variable, depending on position | Singlets or doublets |

| ¹H | Amine (NH₂) | Broad singlet | Singlet |

| ¹H | Carboxylic Acid (COOH) | Downfield singlet | Singlet |

| ¹H | Methoxy (OCH₃) | ~3.5 - 4.0 | Singlet |

| ¹³C | Carbonyl (C=O) | ~165 - 175 | |

| ¹³C | Aromatic (Ar-C) | ~100 - 160 | |

| ¹³C | Methoxy (OCH₃) | ~55 - 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the substituted benzene ring in this compound. The presence of the aromatic ring, along with the amino, methoxy, and chloro substituents, would give rise to characteristic absorption bands in the UV region.

The electronic spectrum is expected to show π → π* transitions associated with the benzene ring. The auxochromic effects of the amino and methoxy groups and the chromophoric effect of the carbonyl group would influence the position and intensity of these absorption maxima (λ_max). The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts.

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. While detailed fragmentation studies for this compound are not extensively published, predicted data is available. chemicalbook.comuni.lu

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.61 g/mol ). sigmaaldrich.comfda.gov Due to the presence of chlorine, an isotopic pattern for the molecular ion would be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for benzoic acid derivatives often involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, fragmentation could also involve the loss of a methyl group (CH₃) from the methoxy moiety or the cleavage of the C-Cl bond.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.02655 | 137.4 |

| [M+Na]⁺ | 224.00849 | 147.4 |

| [M-H]⁻ | 200.01199 | 140.2 |

| [M+NH₄]⁺ | 219.05309 | 156.8 |

| [M+K]⁺ | 239.98243 | 144.0 |

| [M+H-H₂O]⁺ | 184.01653 | 133.2 |

Crystallographic Studies and Polymorphism Research

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research in materials science and pharmaceuticals. Different polymorphs can have different physical properties, including melting point, solubility, and stability. While specific crystallographic and polymorphism studies for this compound are not found in the public domain, research in this area would involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystalline forms.

Chromatographic Separation and Purity Analysis Methodologies (e.g., HPLC, RP-HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the determination of its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for this purpose.

In a typical RP-HPLC method for a compound like this compound, a non-polar stationary phase (such as C18) would be used with a polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of this compound is often reported by suppliers to be greater than 95% or 98%, as determined by HPLC. sigmaaldrich.comthermofisher.com A validated HPLC method would be characterized by its specificity, linearity, accuracy, precision, and robustness, ensuring reliable determination of the compound's purity and the detection of any related impurities.

A general set of parameters for an RP-HPLC method for this compound might include:

| Parameter | Typical Condition |

|---|---|

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV, at a wavelength of maximum absorbance |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Process Analytical Technology (PAT) for Reaction Monitoring and Intermediate Purity

The synthesis of this compound typically involves several key transformations, such as methylation, chlorination, and hydrolysis. Each of these steps presents an opportunity for the implementation of PAT for real-time monitoring and control.

In-situ Spectroscopic Monitoring

In-situ spectroscopic techniques are the cornerstone of PAT, allowing for the direct measurement of chemical and physical attributes within the reaction vessel without the need for sample extraction. For the synthesis of this compound, several spectroscopic methods could be employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR®, a form of in-situ FTIR, is a powerful tool for monitoring the progress of chemical reactions in real-time. katsura-chemical.co.jp By inserting a probe directly into the reaction mixture, it is possible to track the disappearance of reactants and the appearance of intermediates and the final product by monitoring their characteristic infrared absorption bands. For instance, in the synthesis of this compound, FTIR could be used to monitor the conversion of a carboxylic acid group to its methyl ester during the methylation step by observing the shift in the carbonyl (C=O) stretching frequency.

Raman Spectroscopy: Raman spectroscopy is another valuable technique for real-time reaction monitoring, particularly for reactions in aqueous media or with strong IR absorbers where FTIR may be less effective. acs.org It can provide information on molecular vibrations and is sensitive to changes in chemical bonding. In the chlorination step of a precursor to this compound, Raman spectroscopy could potentially be used to monitor the introduction of the chlorine atom onto the aromatic ring by tracking changes in the spectral fingerprint of the molecule.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy can be used for the non-invasive monitoring of various physical and chemical properties, including reactant and product concentrations. While its spectral features are often broad and overlapping, requiring chemometric models for data interpretation, it is a robust technique suitable for industrial environments.

Real-time Purity Analysis of Intermediates

Ensuring the purity of intermediates is critical for the successful synthesis of the final API. Traditional methods often rely on offline analysis, such as High-Performance Liquid Chromatography (HPLC), which can introduce time delays. PAT enables real-time or near-real-time purity assessment.

Online HPLC: While traditional HPLC is an offline technique, advancements have led to the development of online and at-line HPLC systems that can be integrated into a manufacturing process. These systems can automatically draw samples from the reactor, perform a rapid analysis, and provide data on the purity of the intermediate in near-real-time. This allows for immediate adjustments to the process if impurities are detected above acceptable levels.

Illustrative Data for PAT Application in a Generic Substituted Benzoic Acid Synthesis

While specific data for this compound is not available, the following table illustrates how PAT data could be presented for a hypothetical chlorination reaction of a methoxybenzoic acid derivative, a key step analogous to a transformation in the synthesis of the target molecule.

| Time (minutes) | Reactant Concentration (mol/L) - Monitored by in-situ FTIR at 1680 cm⁻¹ | Product Concentration (mol/L) - Monitored by in-situ FTIR at 1710 cm⁻¹ | Key Intermediate Purity (%) - Monitored by at-line HPLC |

| 0 | 1.00 | 0.00 | N/A |

| 30 | 0.75 | 0.25 | 98.5 |

| 60 | 0.50 | 0.50 | 98.7 |

| 90 | 0.25 | 0.75 | 99.0 |

| 120 | 0.05 | 0.95 | 99.2 |

| 150 | <0.01 | >0.99 | 99.3 |

This is a hypothetical data table for illustrative purposes.

Benefits of PAT Implementation

The application of PAT to the synthesis of this compound would offer significant advantages, including:

Enhanced Process Understanding: Real-time data provides a deeper insight into reaction kinetics, mechanisms, and the impact of process parameters on reaction performance and impurity formation.

Improved Process Control: The ability to monitor critical process parameters and quality attributes in real-time allows for proactive control of the process, leading to more consistent product quality.

Increased Efficiency: By ensuring reaction completion and optimizing process parameters, PAT can help to reduce cycle times and improve yields.

Reduced Waste and Costs: Better process control minimizes batch failures and the generation of out-of-specification material.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-2-chloro-5-methoxybenzoic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving nitration, chlorination, and methoxylation of benzoic acid derivatives. Key intermediates are monitored using thin-layer chromatography (TLC) and purified via recrystallization. Final structural confirmation employs 1H NMR (e.g., δ 3.8 ppm for methoxy groups) and mass spectrometry (MS) for molecular ion peaks . High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) ensures purity (>98%) .

Q. How is the solubility and stability of this compound managed in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term storage, it is recommended to store at -20°C under inert gas (argon) to prevent oxidation. Stability tests via UV-Vis spectroscopy (monitoring absorbance at λmax = 260 nm) confirm degradation <5% over six months under these conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹).

- 13C NMR : Identifies aromatic carbons (δ 110–160 ppm) and methoxy groups (δ 55–60 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antagonistic activity on 5-HT3 receptors?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve substituting the methoxy group with bulkier alkoxy chains (e.g., ethoxy, propoxy). Bioactivity is assessed via radioligand binding assays (using [³H]GR65630) and calcium flux assays in HEK293 cells expressing 5-HT3 receptors. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced binding affinity (Ki < 50 nM) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences). To address this:

- Standardize assays : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions.

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values from 5-HT4 agonist assays) and apply statistical weighting to account for sample size and experimental design .

Q. How is this compound utilized in designing β-lactamase inhibitors?

- Methodological Answer : The compound’s benzoic acid moiety acts as a pharmacophore, chelating zinc ions in metallo-β-lactamases. Molecular docking (using AutoDock Vina) identifies optimal binding poses, while MIC assays against E. coli (ATCC 25922) validate synergy with β-lactam antibiotics (e.g., meropenem), reducing MIC values by 8–16-fold .

Q. What role does this compound play in synthesizing antiviral prodrugs?

- Methodological Answer : The amino group is functionalized with acyloxyalkyl esters to enhance cell permeability. In vitro metabolic stability is assessed using liver microsomes (e.g., human S9 fraction), with LC-MS quantifying prodrug activation. Derivatives with logP > 2.5 show improved oral bioavailability in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.